(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride
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Description
(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO5 and its molecular weight is 211.6. The purity is usually 95%.
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Biological Activity
(5R)-5-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one hydrochloride, commonly referred to as a derivative of 5-hydroxymethyl-furfural (5HMF), exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article compiles findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic applications.
- Molecular Formula : C6H9NO5
- Molecular Weight : 175.14 g/mol
- Synonyms : 6-amino-6-deoxyascorbic acid derivative
Research indicates that this compound functions primarily through the inhibition of ion channels, particularly aquaporin-1 (AQP1). AQP1 is known for its role in facilitating water and ion transport across cell membranes, which is crucial in various physiological processes including cell migration and invasion in cancer cells.
Key Findings:
- Ion Channel Inhibition : The compound has been shown to block ion conductance without affecting water permeability in AQP1 channels. The inhibitory effect was dose-dependent, with an IC50 value of approximately 0.43 mM for 5HMF and related compounds .
- Impact on Cancer Cell Migration : In vitro studies demonstrated that this compound significantly impaired cell motility in high AQP1-expressing cancer cell lines such as HT29 (colon cancer) and MDA-MB-231 (breast cancer) while showing no reduction in cell viability at effective doses .
Biological Activities
The compound exhibits several biological activities that are summarized below:
Activity | Description |
---|---|
Antioxidant | Acts as a free radical scavenger, potentially reducing oxidative stress. |
Anticancer | Impairs migration and invasiveness of cancer cells through AQP1 inhibition. |
Antimicrobial | Exhibits activity against certain bacterial strains, although specific data is limited. |
Neuroprotective Effects | Potential modulation of neuroinflammatory pathways; further research needed. |
Study 1: Anticancer Activity
In a study assessing the effects of various furan derivatives on cancer cell lines, this compound was found to inhibit the migration of colon cancer cells significantly. The mechanism was linked to the downregulation of AQP1 expression, which is critical for cell motility .
Study 2: Ion Channel Studies
A comprehensive analysis using two-electrode voltage clamp techniques revealed that the compound effectively blocked ion currents in AQP1 channels without altering water fluxes. This suggests its potential use as a pharmacological agent targeting AQP-mediated pathways in cancer metastasis .
Properties
IUPAC Name |
(2R)-2-[(1S)-2-amino-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5.ClH/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1,7H2;1H/t2-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIUIECNLRQOSE-RXSVEWSESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.